molecular formula C18H23N3O2 B1396683 Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate CAS No. 205264-33-1

Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Cat. No.: B1396683
CAS No.: 205264-33-1
M. Wt: 313.4 g/mol
InChI Key: WVMXGIDINZEYFT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C18H23N3O2. It is known for its unique structure, which combines a piperazine ring with an isoquinoline moiety, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate typically involves the reaction of isoquinoline with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-performance liquid chromatography (HPLC) is common to verify the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The isoquinoline moiety is known to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness: Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate is unique due to its specific combination of the isoquinoline and piperazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate (TBIP) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores the biological activity of TBIP, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TBIP has the molecular formula C18H23N3O2C_{18}H_{23}N_{3}O_{2} and features a piperazine ring linked to an isoquinoline moiety. This structure is critical as it influences the compound's interaction with biological targets.

The biological activity of TBIP is primarily attributed to its ability to interact with various receptors and enzymes. It has been investigated for its role as a ligand in receptor studies, particularly in the context of dopamine receptors. The isoquinoline component is known to modulate several biological pathways, potentially leading to therapeutic effects in neurological disorders.

Antagonistic and Agonistic Activities

Research indicates that TBIP exhibits both antagonistic and agonistic properties towards dopamine receptors. In binding assays conducted with HEK-293 cells expressing D2 or D3 receptors, TBIP demonstrated significant inhibition constants (Ki), suggesting its potential as a modulator of dopaminergic signaling pathways .

1. Dopamine Receptor Interaction

A study focused on structure-activity relationships (SAR) revealed that TBIP derivatives could selectively bind to D3 receptors with high affinity. The findings suggest that modifications to the piperazine moiety can enhance receptor selectivity, which is crucial for developing targeted therapies for conditions like Parkinson's disease .

2. Antimicrobial Activity

TBIP has also been evaluated for its antimicrobial properties. In vitro studies showed that it possesses moderate antibacterial activity against various strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 15.625 μM to 125 μM against reference strains, indicating its potential as a lead compound in antibiotic development .

Compound Target Bacteria MIC (μM)
TBIPStaphylococcus aureus62.5
Enterococcus faecalis125
Escherichia coliNot effective

3. Neuroprotective Effects

In animal models of Parkinson's disease, compounds similar to TBIP have shown neuroprotective effects, potentially due to their antioxidant properties combined with dopaminergic receptor activity. Such findings underscore the importance of TBIP in neuropharmacology .

Synthesis and Applications

TBIP is synthesized through the reaction of isoquinoline with tert-butyl 4-piperazinecarboxylate under specific conditions involving bases like potassium carbonate in solvents such as dimethylformamide (DMF). This synthetic route allows for the production of high-purity compounds suitable for biological testing .

Properties

IUPAC Name

tert-butyl 4-isoquinolin-1-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-12-10-20(11-13-21)16-15-7-5-4-6-14(15)8-9-19-16/h4-9H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMXGIDINZEYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10711438
Record name tert-Butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10711438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205264-33-1
Record name tert-Butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10711438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Chloro-isoquinoline (176 mg, 1.07 mmol), piperazine-1-carboxylic acid tert-butyl ester (420 mg, 2.26 mmol) and DBU (0.25 mL, 1.61 mmol) were added into DMP (2 mL). The mixture was heated to 105-110° C. for overnight. The residue was diluted with water and extracted with ether. The organic layer was washed with brine, dried over Na2SO4 and concentrated in vacuo to dryness. The resulting residue was purified by column chromatography (5% to 10% ethyl acetate/hexane) to give 222 mg of the desired product 4-isoquinolin-1-yl-piperazine-1-carboxylic acid tert-butyl ester (yield: 66%).
Quantity
176 mg
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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